- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,
Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)
1-(2,6-ジフルオロピリジン-3-イル)エタノンは、有機合成中間体として重要な化合物です。分子式C7H5F2NOで表され、2,6-ジフルオロピリジン骨格にアセチル基が結合した構造を有します。この化合物の特徴は、フッ素原子の電子求引性効果により反応性が高く、医薬品や農薬の合成において有用な中間体として活用されます。特に、ピリジン環の3位の反応性を活かした置換反応やカップリング反応に適しています。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として知られています。
920036-27-7 structure
Product Name:1-(2,6-Difluoropyridin-3-yl)ethanone
CAS番号:920036-27-7
MF:C7H5F2NO
メガワット:157.117508649826
CID:69513
PubChem ID:25132244
Update Time:2025-07-22
1-(2,6-Difluoropyridin-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-Difluoropyridin-3-yl)ethanone
- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
- 1-(2,6-Difluoro-3-pyridyl)ethanone
- SCHEMBL3160278
- MFCD11520715
- 920036-27-7
- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
- DTXSID60648801
- AS-49944
- O10255
- SB53874
- CS-0186217
- Z1198330235
- KVBDQWJQRISCAV-UHFFFAOYSA-N
- SY117256
- AKOS006325164
- 1-(2,6-difluoropyridin-3-yl)ethan-1-one
- EN300-4299873
-
- MDL: MFCD11520715
- インチ: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
- InChIKey: KVBDQWJQRISCAV-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(F)=NC(F)=CC=1
計算された属性
- せいみつぶんしりょう: 157.03400
- どういたいしつりょう: 157.03392011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- 密度みつど: 1.281
- ふってん: 251℃
- フラッシュポイント: 105℃
- PSA: 29.96000
- LogP: 1.56240
1-(2,6-Difluoropyridin-3-yl)ethanone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-200mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 200mg |
270.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 1g |
906.0CNY | 2021-07-15 | |
| Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$114 | 2024-07-20 | |
| Chemenu | CM130158-5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 5g |
$375 | 2024-07-20 | |
| Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$374 | 2021-08-05 | |
| Chemenu | CM130158-5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 5g |
$1122 | 2021-08-05 | |
| Alichem | A029183613-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 1g |
$404.00 | 2023-08-31 | |
| Alichem | A029183613-5g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 5g |
$1224.00 | 2023-08-31 | |
| Enamine | EN300-4299873-0.05g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 0.05g |
$212.0 | 2023-05-25 |
1-(2,6-Difluoropyridin-3-yl)ethanone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
リファレンス
- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation, Tetrahedron Letters, 2009, 50(20), 2293-2297
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
リファレンス
- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511
合成方法 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
リファレンス
- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
リファレンス
- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials
- N-Methoxy-N-methylacetamide
- 2,6-difluoro-a-methyl-3-Pyridinemethanol
- 2,6-difluoro-N-methoxy-N-methylnicotinamide
- 2,6-Difluoropyridine
1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products
1-(2,6-Difluoropyridin-3-yl)ethanone 関連文献
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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